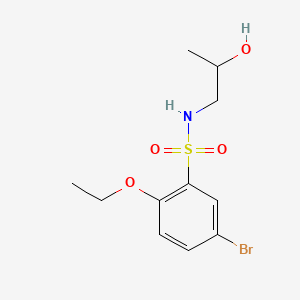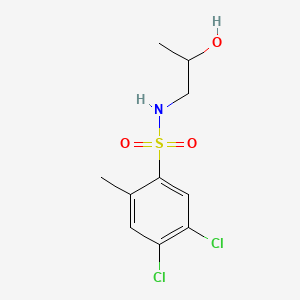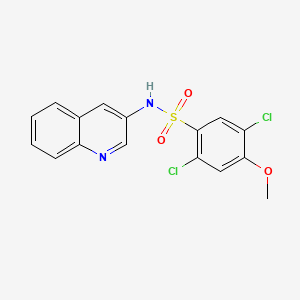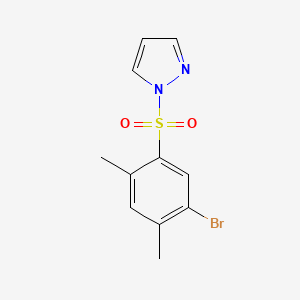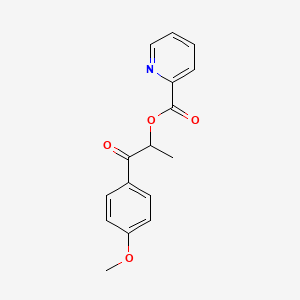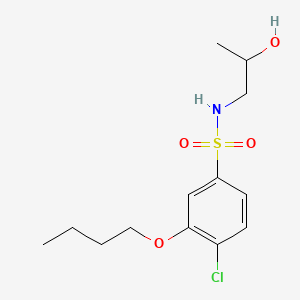
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide, also known as BHBS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. BHBS has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide inhibits Kv1.3 by binding to the channel's pore region, blocking the flow of potassium ions across the membrane. This results in the depolarization of the cell membrane and the inhibition of downstream signaling pathways. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has also been found to inhibit other ion channels, including the calcium-activated potassium channel KCa3.1.
Biochemical and Physiological Effects:
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the modulation of insulin secretion, and the inhibition of cancer cell proliferation. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has several advantages for use in lab experiments, including its high potency and selectivity for Kv1.3, its availability in pure form, and its ability to inhibit other ion channels. However, 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide, including the development of more potent and selective inhibitors of Kv1.3, the investigation of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a therapeutic agent for inflammatory diseases and cancer, and the exploration of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a tool for studying other ion channels and receptors. Additionally, the development of new synthesis methods for 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide could lead to the production of more efficient and cost-effective inhibitors.
Métodos De Síntesis
The synthesis of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 2-hydroxypropylamine. The resulting product is purified using recrystallization, yielding 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a white crystalline powder. The synthesis of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been optimized to produce high yields of pure product, making it readily available for scientific research applications.
Aplicaciones Científicas De Investigación
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including the study of ion channels, enzymes, and receptors. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been found to be a potent inhibitor of the voltage-gated potassium channel Kv1.3, making it a valuable tool for investigating the role of Kv1.3 in various biological processes, including T cell activation and proliferation.
Propiedades
IUPAC Name |
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-3-4-7-19-13-8-11(5-6-12(13)14)20(17,18)15-9-10(2)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMHQJSWFNHIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
![5-bromo-2-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)
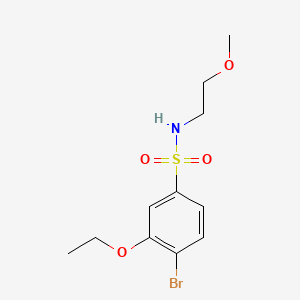

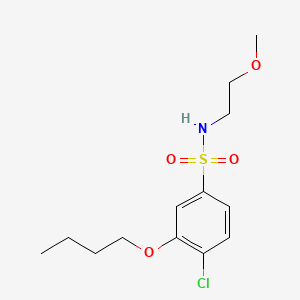
![4,5-dimethyl-2-(pentyloxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B603058.png)
